molecular formula C9H18O3S B14354655 Methyl 7-(methanesulfinyl)heptanoate CAS No. 90275-88-0

Methyl 7-(methanesulfinyl)heptanoate

Cat. No.: B14354655
CAS No.: 90275-88-0
M. Wt: 206.30 g/mol
InChI Key: MBMPYBFWJVAHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(methanesulfinyl)heptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfinyl group attached to the seventh carbon of a heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(methanesulfinyl)heptanoate typically involves the esterification of 7-(methanesulfinyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(methanesulfinyl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methanesulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Methyl 7-(methanesulfonyl)heptanoate.

    Reduction: 7-(Methanesulfinyl)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(methanesulfinyl)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-(methanesulfinyl)heptanoate involves its interaction with specific molecular targets. The methanesulfinyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: An ester with a similar heptanoate chain but lacking the methanesulfinyl group.

    Methyl 7-(methanesulfonyl)heptanoate: An oxidized form of Methyl 7-(methanesulfinyl)heptanoate.

Uniqueness

This compound is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters and makes it valuable for specific applications in research and industry.

Properties

CAS No.

90275-88-0

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

methyl 7-methylsulfinylheptanoate

InChI

InChI=1S/C9H18O3S/c1-12-9(10)7-5-3-4-6-8-13(2)11/h3-8H2,1-2H3

InChI Key

MBMPYBFWJVAHAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCS(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.